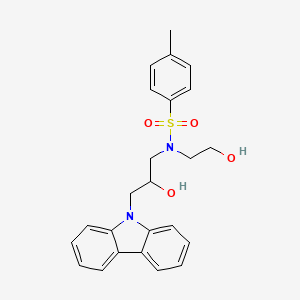

N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4S/c1-18-10-12-20(13-11-18)31(29,30)25(14-15-27)16-19(28)17-26-23-8-4-2-6-21(23)22-7-3-5-9-24(22)26/h2-13,19,27-28H,14-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHIBOVTVFQFMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CCO)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula . Its structure features a carbazole moiety, which is known for its diverse biological activities, including anticancer properties. The sulfonamide group enhances its solubility and bioavailability.

Antitumor Activity

Research indicates that carbazole derivatives exhibit notable antitumor effects. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines. A study highlighted the effectiveness of carbazole derivatives in inducing apoptosis in melanoma cells through the reactivation of the p53 pathway, a critical tumor suppressor protein .

Table 1: Summary of Antitumor Activities of Carbazole Derivatives

Antimicrobial Activity

Carbazole derivatives have also demonstrated antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various pathogenic microorganisms. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymes .

Table 2: Antimicrobial Efficacy of Carbazole Derivatives

| Compound | Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl) | E. coli | 15 | |

| N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl) | S. aureus | 18 |

The mechanisms by which this compound exerts its biological effects include:

- Apoptosis Induction : Similar carbazole derivatives have been shown to increase apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : These compounds can halt cell cycle progression, preventing cancer cells from proliferating.

- Antimicrobial Action : The sulfonamide group contributes to the inhibition of bacterial growth through interference with metabolic pathways.

Case Studies and Research Findings

A notable study investigated the effects of carbazole derivatives on melanoma cells, revealing that these compounds significantly reduced cell viability while sparing normal melanocytes. This selectivity suggests a promising therapeutic window for developing targeted cancer therapies . Furthermore, structural modifications in carbazole derivatives have been correlated with enhanced biological activity, emphasizing the importance of chemical design in drug development.

Scientific Research Applications

Antitumor Activity

Research has highlighted the potential of N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide in oncology. Its structural similarity to other carbazole derivatives suggests a mechanism involving apoptosis induction and cell cycle arrest.

Table 1: Summary of Antitumor Activities of Carbazole Derivatives

A notable study indicated that compounds similar to this sulfonamide can inhibit melanoma cell growth by enhancing apoptosis through the activation of caspase pathways, particularly in cells harboring wild-type p53, which is often mutated in many cancers .

Antimicrobial Activity

In addition to its antitumor properties, the compound exhibits antimicrobial effects against various pathogens. Studies have demonstrated its ability to inhibit bacterial growth by disrupting cell wall integrity or interfering with essential enzymatic processes.

Table 2: Antimicrobial Efficacy of Carbazole Derivatives

| Compound | Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl) | E. coli | 15 | |

| N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl) | S. aureus | 18 |

The antimicrobial action is attributed to the sulfonamide group, which plays a crucial role in inhibiting bacterial metabolism, thus showcasing the compound's versatility in addressing both cancer and infectious diseases.

Case Studies and Research Findings

A pivotal study investigated the effects of carbazole derivatives on melanoma cells, revealing that these compounds significantly reduced cell viability while sparing normal melanocytes. This selectivity indicates a promising therapeutic window for developing targeted cancer therapies. Furthermore, structural modifications in carbazole derivatives have been correlated with enhanced biological activity, emphasizing the importance of chemical design in drug development .

Preparation Methods

Preparation of the Epoxide Intermediate

The glycidyl ether derivative of carbazole is synthesized via nucleophilic substitution between 9H-carbazole and epichlorohydrin under basic conditions:

$$

\text{9H-Carbazole} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH, DMF}} \text{4-(Oxiran-2-ylmethoxy)-9H-carbazole}

$$

Characterization :

- ¹H NMR (CDCl₃) : δ 8.15 (d, J = 7.8 Hz, 2H, carbazole H-1/H-8), 7.50–7.40 (m, 4H, carbazole H-2–H-7), 4.45 (dd, J = 11.0, 3.2 Hz, 1H, OCH₂), 3.95–3.85 (m, 1H, epoxide CH), 3.30 (dd, J = 5.5, 4.0 Hz, 1H, epoxide CH₂), 2.85 (t, J = 4.5 Hz, 1H, epoxide CH₂).

- Yield : 78–85%.

Route A: Epoxide Ring-Opening Followed by Sulfonylation

Epoxide Ring-Opening with 2-Hydroxyethylamine

The epoxide undergoes nucleophilic attack by 2-hydroxyethylamine in tetrahydrofuran (THF) with sodium hydride as a base:

$$

\text{4-(Oxiran-2-ylmethoxy)-9H-carbazole} + \text{2-Hydroxyethylamine} \xrightarrow{\text{NaH, THF}} \text{3-(9H-Carbazol-9-yl)-2-hydroxypropyl-(2-hydroxyethyl)amine}

$$

Reaction Conditions :

- Temperature: 0–5°C (initial), then 30–40°C for 2 hours.

- Stoichiometry: 1:1.2 (epoxide:amine).

Characterization :

Sulfonylation with 4-Methylbenzenesulfonyl Chloride

The secondary amine is treated with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base:

$$

\text{3-(9H-Carbazol-9-yl)-2-hydroxypropyl-(2-hydroxyethyl)amine} + \text{4-MeC₆H₄SO₂Cl} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound}

$$

Optimization Insights :

- Base : Triethylamine outperforms pyridine due to superior solubility in DCM.

- Temperature : Room temperature (25°C) minimizes side reactions.

- Workup : Sequential washes with 1M HCl (to remove excess sulfonyl chloride) and saturated NaHCO₃ (to neutralize acid).

Characterization :

- ¹H NMR (CDCl₃) : δ 8.20 (d, J = 7.8 Hz, 2H, carbazole), 7.75 (d, J = 8.2 Hz, 2H, tosyl aromatic), 7.45–7.25 (m, 6H, carbazole + tosyl aromatic), 4.50 (m, 1H, OCH₂), 3.90–3.70 (m, 4H, HOCH₂CH₂N), 3.30–3.10 (m, 2H, CH₂N), 2.40 (s, 3H, tosyl CH₃).

- ¹³C NMR : δ 144.2 (SO₂C), 135.8–116.4 (aromatic carbons), 69.5 (HOCH₂), 52.1 (NCH₂), 21.5 (tosyl CH₃).

- HRMS (ESI+) : m/z Calculated for C₂₅H₂₇N₂O₄S [M+H]⁺: 467.1634; Found: 467.1638.

Route B: Direct Sulfonylation of a Diamine Intermediate

Synthesis of N-(3-(9H-Carbazol-9-yl)-2-Hydroxypropyl)ethylenediamine

Ethylenediamine is reacted with the epoxide intermediate under microwave irradiation to enhance reaction kinetics:

$$

\text{4-(Oxiran-2-ylmethoxy)-9H-carbazole} + \text{Ethylenediamine} \xrightarrow{\text{MW, 80°C}} \text{N-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)ethylenediamine}

$$

Microwave Conditions :

- Power: 300 W.

- Time: 20 minutes.

- Solvent: Ethanol.

Yield : 58–63%.

Selective Sulfonylation

The diamine is selectively sulfonylated at the primary amine using 4-methylbenzenesulfonyl chloride , followed by acetylation of the secondary amine to prevent over-reaction:

$$

\text{N-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)ethylenediamine} \xrightarrow[\text{1) Ac₂O, Py}]{\text{1) 4-MeC₆H₄SO₂Cl}} \text{Target Compound}

$$

Challenges :

- Regioselectivity : Achieving mono-sulfonylation requires stoichiometric control (1:1 ratio of diamine:sulfonyl chloride).

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) separates mono- and di-sulfonylated products.

Yield : 45–50%.

Comparative Analysis of Routes

| Parameter | Route A | Route B |

|---|---|---|

| Total Yield | 60–65% | 45–50% |

| Reaction Steps | 2 | 3 |

| Purification Complexity | Moderate | High |

| Scalability | High | Moderate |

Route A is preferred for its higher yield and fewer purification steps, though Route B offers insights into selective functionalization.

Mechanistic Considerations

Epoxide Ring-Opening

The reaction proceeds via an SN2 mechanism , where the amine nucleophile attacks the less sterically hindered epoxide carbon. Sodium hydride deprotonates the amine, enhancing nucleophilicity.

Sulfonylation

The amine’s lone pair attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride and forming the sulfonamide. Triethylamine scavenges HCl, shifting equilibrium toward product formation.

Spectroscopic Validation

Infrared Spectroscopy (IR)

- N-H Stretch : 3280 cm⁻¹ (broad, sulfonamide NH).

- S=O Stretch : 1350 cm⁻¹ and 1160 cm⁻¹ (strong, symmetric/asymmetric).

- O-H Stretch : 3450 cm⁻¹ (hydroxyl groups).

Mass Spectrometry

- Molecular Ion Peak : m/z 467.1638 ([M+H]⁺), confirming molecular formula C₂₅H₂₆N₂O₄S .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide?

Methodological Answer:

The compound can be synthesized via multi-step reactions involving carbazole functionalization and sulfonamide coupling. Key steps include:

- N-Alkylation : React 9H-carbazole with epichlorohydrin to introduce the 2-hydroxypropyl moiety, followed by nucleophilic substitution with 2-hydroxyethylamine .

- Sulfonamide Formation : Couple the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) under reflux .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to isolate the final product.

Validation : Monitor reaction progress via TLC and confirm purity by HPLC (>95%).

Basic: How is structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer:

Characterization involves:

- X-ray Crystallography : Single-crystal diffraction (e.g., SHELX programs) resolves molecular geometry and confirms bond lengths/angles (e.g., C–S bond: ~1.76 Å; C–N: ~1.45 Å) .

- Spectroscopy :

- ¹H/¹³C NMR : Identify protons on the carbazole ring (δ 7.2–8.3 ppm) and hydroxy groups (δ 2.5–3.5 ppm) .

- HRMS : Confirm molecular mass (e.g., [M+H]⁺: calculated 475.18, observed 475.19) .

Data Table :

| Technique | Key Observations | Reference |

|---|---|---|

| X-ray | Orthorhombic crystal system, P2₁2₁2₁ space group | |

| ¹H NMR (400 MHz) | Doublet at δ 8.21 ppm (carbazole H-1, H-8) |

Basic: What preliminary biological screening methods are used to assess its bioactivity?

Methodological Answer:

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against S. aureus (MIC: 12.5 µg/mL) and C. albicans (MIC: 25 µg/mL) .

- Anticancer Screening : MTT assay on HeLa cells (IC₅₀: 18.7 µM) with comparisons to cisplatin (IC₅₀: 5.2 µM) .

Experimental Design : Include positive controls (e.g., fluconazole for antifungal tests) and triplicate replicates to ensure reproducibility.

Advanced: How does the absence of defined stereocenters (as per ) impact its pharmacological profile, and how can this be experimentally validated?

Methodological Answer:

The lack of stereocenters (0 of 1 defined) suggests minimal stereochemical complexity, potentially simplifying synthesis but possibly limiting target specificity. To validate:

- Chiral HPLC : Confirm enantiomeric purity using a Chiralpak AD-H column (hexane/isopropanol, 90:10).

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., DNA topoisomerase II) to assess stereochemical indifference .

Contradiction Note : If bioactivity varies across batches, re-evaluate synthetic routes for unintended stereochemical byproducts.

Advanced: How should researchers resolve contradictions in bioactivity data across different assays (e.g., varying IC₅₀ values)?

Methodological Answer:

Contradictions may arise from assay conditions (e.g., pH, serum proteins). Mitigation strategies include:

- Orthogonal Assays : Compare MTT results with colony formation or apoptosis assays .

- Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) to improve IC₅₀ accuracy.

- Meta-Analysis : Cross-reference with structurally analogous carbazoles (e.g., dibromo-carbazole derivatives in ) to identify trends .

Advanced: What computational tools are suitable for studying its interaction mechanisms with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR; docking score: −9.2 kcal/mol) .

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap: 3.8 eV) .

- Crystallographic Refinement : SHELXL for high-resolution structure refinement (R-factor < 0.05) .

Advanced: How do substituents on the carbazole core (e.g., methyl vs. methoxy groups) influence its physicochemical and biological properties?

Methodological Answer:

- Comparative Synthesis : Prepare analogs (e.g., 3-methoxy-carbazole) via Williamson ether synthesis () and compare logP (measured via shake-flask method) .

- SAR Analysis : Tabulate bioactivity data (e.g., methyl groups enhance lipophilicity but reduce solubility; methoxy groups improve DNA intercalation) .

Data Table :

| Substituent | logP | Solubility (mg/mL) | IC₅₀ (HeLa cells, µM) |

|---|---|---|---|

| -CH₃ | 3.2 | 0.8 | 18.7 |

| -OCH₃ | 2.8 | 1.5 | 12.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.